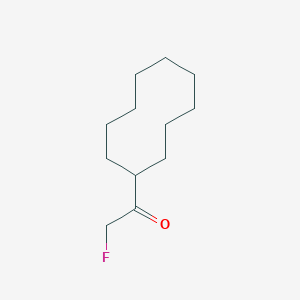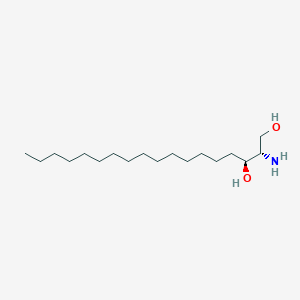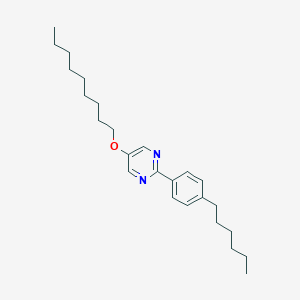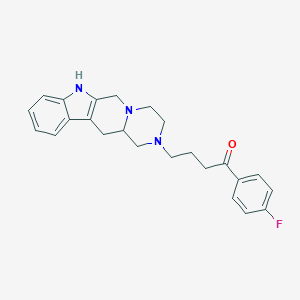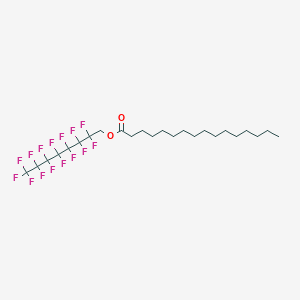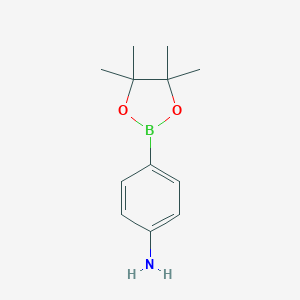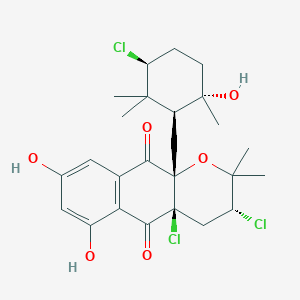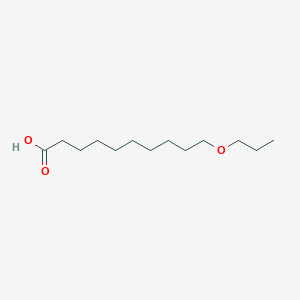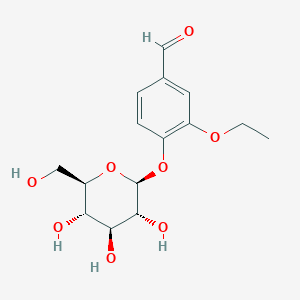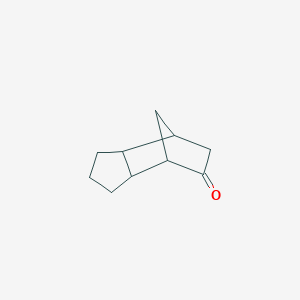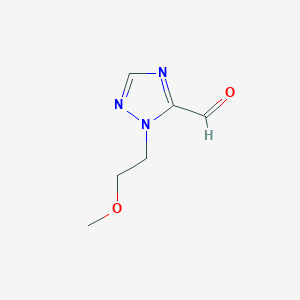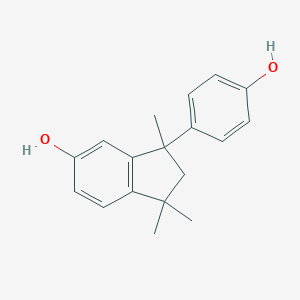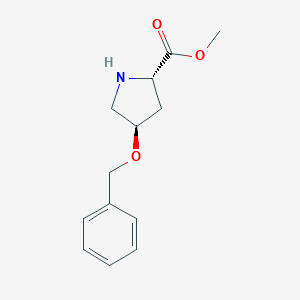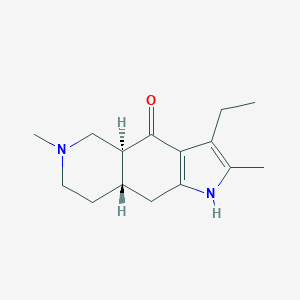
8-Ethenylfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research applications. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound is of interest due to its potential use in various fields, including materials science, environmental science, and biomedical research.
Scientific Research Applications
8-Ethenylfluoranthene has a wide range of scientific research applications. It is commonly used as a model compound for studying the environmental fate and transport of 8-Ethenylfluoranthenes. It has been found to be a useful tool for investigating the adsorption, desorption, and biodegradation of 8-Ethenylfluoranthenes in soil and water systems. In addition, 8-ethenylfluoranthene has been used as a fluorescent probe for studying protein-ligand interactions in biochemical research.
Mechanism Of Action
The mechanism of action of 8-ethenylfluoranthene is not well understood. However, it is believed to interact with cellular components such as DNA, RNA, and proteins. This interaction can result in changes in gene expression and protein function, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
Studies have shown that exposure to 8-ethenylfluoranthene can cause various biochemical and physiological effects. It has been found to be mutagenic and carcinogenic in animal studies. In addition, it has been shown to cause oxidative stress and inflammation in cells. Furthermore, exposure to 8-ethenylfluoranthene has been associated with developmental and reproductive toxicity.
Advantages And Limitations For Lab Experiments
8-Ethenylfluoranthene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other 8-Ethenylfluoranthenes. However, one limitation of 8-ethenylfluoranthene is its low solubility in water, which can make it difficult to work with in aqueous systems.
Future Directions
There are many future directions for research on 8-ethenylfluoranthene. One area of interest is the development of new methods for synthesizing this compound with higher yields and purity. Another area of interest is the investigation of the potential health effects of exposure to 8-ethenylfluoranthene in humans. Additionally, research is needed to better understand the mechanism of action of this compound and its interactions with cellular components. Finally, there is a need for further studies on the environmental fate and transport of 8-ethenylfluoranthene, particularly in soil and water systems.
Conclusion
In conclusion, 8-ethenylfluoranthene is a useful compound for scientific research applications. Its synthesis method is relatively simple, and it has many advantages for lab experiments. However, it is important to be aware of its potential health effects and limitations when working with this compound. Further research is needed to better understand the mechanism of action and environmental fate and transport of 8-ethenylfluoranthene.
Synthesis Methods
The synthesis of 8-ethenylfluoranthene involves the reaction of fluoranthene with acetylene in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 8-ethenylfluoranthene and hydrogen gas. The yield of this reaction can be improved by using a higher concentration of acetylene and a higher reaction temperature.
properties
CAS RN |
114689-57-5 |
|---|---|
Product Name |
8-Ethenylfluoranthene |
Molecular Formula |
C18H12 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
8-ethenylfluoranthene |
InChI |
InChI=1S/C18H12/c1-2-12-9-10-14-15-7-3-5-13-6-4-8-16(18(13)15)17(14)11-12/h2-11H,1H2 |
InChI Key |
WTKXVQOMXURINP-UHFFFAOYSA-N |
SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
synonyms |
poly(11-vinylfluoranthene) PVFA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



